molecular formula C7H7BrS B2578417 3-Bromo-4-methyl-benzenethiol CAS No. 19075-64-0

3-Bromo-4-methyl-benzenethiol

Cat. No.: B2578417
CAS No.: 19075-64-0
M. Wt: 203.1
InChI Key: RGGIMPYCVUNPGX-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-benzenethiol (CAS 19075-64-0) is an aromatic thiol with the molecular formula C7H7BrS and a molecular weight of 203.10 g/mol . This compound is presented as a high-purity (95%) solid for use in scientific research and chemical synthesis. As a building block featuring both a thiol (-SH) and a bromo substituent on a toluene core, it offers two reactive sites for further functionalization, making it a valuable intermediate in organic chemistry, medicinal chemistry, and materials science research. The compound's structure allows for participation in various reactions, such as nucleophilic substitution of the bromine atom or deprotonation and subsequent reactions of the thiol group. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal utilization. Researchers should handle this material with care, as it is classified with the signal word "Danger" and carries hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should always be worn.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGIMPYCVUNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methyl Benzenethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to predict a wide array of properties for molecules like 3-Bromo-4-methyl-benzenethiol. These calculations are typically performed using a functional, such as B3LYP or ωB97XD, combined with a basis set like 6-311G(d,p) or cc-pVTZ, which describes the atomic orbitals. researchgate.netnih.govdergipark.org.tr

The first step in most computational analyses is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation of the molecule. For this compound, the geometry is based on a benzene (B151609) ring substituted with bromo, methyl, and thiol (-SH) groups.

The geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The benzene ring is expected to be nearly planar. The C-S-H angle of the thiol group, the C-Br bond length, and the orientation of the methyl group's hydrogen atoms are critical parameters determined through optimization. researchgate.netdtu.dk DFT methods have been shown to predict geometric parameters that are in good agreement with experimental data for similar molecules. researchgate.net

Table 1: Predicted Structural Parameters for this compound Note: The values below are typical, estimated parameters based on DFT calculations of related substituted benzenes and thiophenols. Actual calculated values for this specific molecule would require a dedicated computational study.

ParameterPredicted ValueDescription
C-C (ring) Bond Length~1.39 - 1.41 ÅAromatic carbon-carbon bonds, intermediate between single and double bonds.
C-S Bond Length~1.77 ÅBond connecting the benzene ring to the sulfur atom of the thiol group.
S-H Bond Length~1.34 ÅBond in the thiol functional group.
C-Br Bond Length~1.91 ÅBond connecting the benzene ring to the bromine atom. researchgate.net
C-H (ring) Bond Length~1.08 ÅAromatic carbon-hydrogen bonds.
C-C-C (ring) Bond Angle~120°Internal angles of the benzene ring, may show slight deviation due to substituents.
C-S-H Bond Angle~96°Angle within the thiol group.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chalcogen.ro The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chalcogen.ro

For this compound, the substituents have competing effects. The methyl (-CH₃) and thiol (-SH) groups are electron-donating, which would tend to raise the HOMO energy. The bromine (-Br) atom is an electron-withdrawing group, which would lower the energy of both frontier orbitals. The interplay of these groups determines the final orbital energies and the gap. The HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring, while the LUMO is likely a π* orbital of the ring.

Molecular Electrostatic Potential (MEP) The MEP is a visual tool used to understand the charge distribution of a molecule and predict how it will interact with other species. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface.

Red regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be expected around the electronegative bromine and sulfur atoms and potentially above the π-face of the aromatic ring.

Blue regions indicate positive potential, corresponding to electron-poor areas susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the thiol group, highlighting its acidic nature. researchgate.netacs.org

Charge Distribution Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. dergipark.org.tr This analysis quantifies the electron distribution. In this compound, the sulfur and bromine atoms would carry partial negative charges, while the thiol hydrogen and the carbon atoms attached to S and Br would have partial positive charges. NBO analysis also provides insights into intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.tr

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific molecular motions, including stretching, bending, and torsional vibrations. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. For complex molecules, the calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are approximate wavenumber ranges for characteristic functional group vibrations based on known data for similar compounds.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
S-H Stretch2550 - 2600Stretching of the sulfur-hydrogen bond in the thiol group.
Aromatic C-H Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the benzene ring.
C-C Ring Stretch1400 - 1600"Breathing" modes and other stretches within the aromatic ring.
C-S Stretch600 - 800Stretching of the carbon-sulfur bond.
C-Br Stretch500 - 650Stretching of the carbon-bromine bond. researchgate.net
S-H In-plane-bend900 - 1000Bending of the S-H bond within the plane of the ring.

DFT calculations can also be used to predict the thermodynamic properties of a molecule at a given temperature. just.edu.jonasa.gov By performing a frequency calculation, properties such as entropy (S), heat capacity (Cv), and enthalpy (H) can be determined using statistical mechanics principles. These calculations are vital for predicting reaction energies, equilibria, and understanding the stability of a compound under various conditions. psl.eunasa.govnist.gov

Table 3: Key Thermodynamic Parameters from DFT Calculations

PropertySymbolDescription
Zero-point vibrational energyZPVEThe residual energy of the molecule at 0 K due to vibrational motion.
EnthalpyHThe total heat content of the system (H = E + PV). Calculated from electronic, translational, rotational, and vibrational contributions.
EntropySA measure of the disorder or randomness of the system. Calculated from translational, rotational, and vibrational partition functions.
Gibbs Free EnergyGA measure of the maximum reversible work that may be performed by a thermodynamic system (G = H - TS). Used to predict spontaneity of reactions.
Heat CapacityC_vThe amount of heat required to raise the temperature of the substance by one degree at constant volume.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Parr Functions)

Local reactivity descriptors, such as the Fukui function and Parr functions, are used to identify the most reactive sites within a molecule for specific types of reactions. luisrdomingo.commdpi.com Parr functions (P(r)) are derived from the spin density of the radical cation (for nucleophilic attack) and the radical anion (for electrophilic attack). luisrdomingo.comacs.org

Nucleophilic Parr function (P⁻(r)) : Identifies the most likely sites for attack by an electrophile. For this compound, this would likely highlight the sulfur atom and certain carbon atoms on the ring as the most nucleophilic centers.

Electrophilic Parr function (P⁺(r)) : Identifies the most susceptible sites for attack by a nucleophile. mdpi.com This would likely pinpoint the acidic thiol hydrogen (for deprotonation) and the carbon atoms ortho and para to the electron-donating groups as potential sites, modulated by the effect of the bromine.

These tools allow for a detailed prediction of how the molecule will behave in chemical reactions, for instance, in aromatic substitution or reactions involving the thiol group. nih.govirb.hr

Aromaticity Analysis

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems. While benzene is the archetypal aromatic compound, substitution can alter its aromatic character. This can be quantified using several indices. aip.org

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index. It evaluates the degree of bond length equalization in the ring compared to an ideal aromatic system (benzene, where HOMA = 1) and a non-aromatic reference (Kekulé structure, where HOMA = 0). mdpi.comacs.org For this compound, the substituents would cause minor bond length deviations, leading to a HOMA value slightly less than 1.

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a point in space, typically at the center of the ring (NICS(0)) or slightly above it (NICS(1)). bohrium.comresearchgate.net A large negative NICS value is indicative of strong aromatic character (diatropic ring current). The substituents on this compound are expected to slightly reduce the magnitude of the negative NICS value compared to unsubstituted benzene.

Analysis of these indices would confirm that the benzene ring in this compound retains a high degree of aromaticity, which is responsible for much of its characteristic chemical behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and materials at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on similar substituted thiophenol molecules.

MD simulations treat atoms as classical particles interacting through a defined force field. This force field is a set of potential energy functions that describe the bonded and non-bonded interactions between atoms. By solving Newton's equations of motion for each atom in the system, MD simulations can generate a trajectory of atomic positions and velocities over time. This trajectory provides a wealth of information about the molecule's conformational dynamics, interactions with its environment (such as a solvent or a surface), and thermodynamic properties.

For a molecule like this compound, MD simulations could be employed to investigate several key aspects:

Conformational Analysis: The rotation around the C-S bond and the orientation of the thiol (-SH) group relative to the benzene ring are crucial for its chemical reactivity and intermolecular interactions. MD simulations can explore the potential energy surface associated with these conformational changes and determine the relative populations and transition rates between different conformers. Studies on asymmetrically substituted thiophenols have utilized computational methods to explore the relative stabilities of different rotamers. aip.org

Solvation Effects: The behavior of this compound in different solvents can be simulated to understand how solvent molecules arrange around the solute and how this affects its properties. This is particularly important for predicting its reactivity and solubility in various chemical processes.

Intermolecular Interactions: In condensed phases, molecules of this compound will interact with each other. MD simulations can model these interactions to predict properties like density, viscosity, and diffusion coefficients. Furthermore, these simulations can shed light on the formation of hydrogen bonds involving the thiol group.

Surface Interactions: The interaction of this compound with surfaces, such as those of metals or nanoparticles, is relevant in fields like catalysis and materials science. MD simulations can provide insights into the adsorption geometry, binding energy, and the nature of the molecule-surface interactions. For instance, the Ullmann coupling reaction, which involves the C-C bond formation from bromo-substituted aromatic compounds on copper surfaces, has been studied using methods that complement MD simulations. nsf.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions that describe the potential energy of a system of atoms.A suitable force field (e.g., GAFF, CGenFF) would be needed to accurately model the interactions involving the bromine, sulfur, and methyl-substituted benzene ring.
Ensemble A collection of possible states of a system with certain thermodynamic properties held constant (e.g., NVT, NPT).The choice of ensemble would depend on the property being investigated, for instance, the NPT ensemble would be used to study the density and phase behavior.
Time Step The discrete time interval at which the equations of motion are integrated.Typically on the order of femtoseconds (fs), it needs to be small enough to capture the fastest atomic motions, such as bond vibrations.
Simulation Time The total duration of the simulation.Needs to be long enough to sample the relevant conformational space and dynamic processes, which can range from nanoseconds (ns) to microseconds (µs).

Table 2: Potential Research Findings from MD Simulations

Property InvestigatedPotential Findings for this compound
Rotational Barrier of the Thiol Group The energy barrier for the rotation of the S-H bond around the C-S bond, and the preferred orientation (syn or anti) with respect to the methyl group.
Radial Distribution Functions (RDFs) The probability of finding another atom at a certain distance from a reference atom, providing insights into the local structure in a liquid or solution.
Hydrogen Bonding Dynamics The average number, lifetime, and geometry of hydrogen bonds formed between the thiol group and solvent molecules or other thiol groups.
Mean Squared Displacement (MSD) A measure of the average distance a molecule travels over time, from which the diffusion coefficient can be calculated.

While experimental data and specific quantum chemical calculations provide foundational information about the static properties of this compound, molecular dynamics simulations offer a window into its dynamic behavior, which is essential for a comprehensive understanding of its role in various chemical and biological systems.

Reactivity and Mechanistic Studies of 3 Bromo 4 Methyl Benzenethiol

Thiol Group Reactivity

The thiol group is the most prominent functional group in 3-Bromo-4-methyl-benzenethiol and is central to its reactivity profile. Its behavior is characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Nucleophilic Properties

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. This property allows it to readily participate in various nucleophilic substitution and addition reactions. The nucleophilicity of the thiol can be further enhanced by deprotonation with a base to form the corresponding thiolate anion, a significantly more potent nucleophile. This increased reactivity enables the formation of new carbon-sulfur bonds, a crucial transformation in the synthesis of numerous sulfur-containing compounds. For instance, the thiolate can displace leaving groups in alkyl halides or open epoxide rings.

Oxidation Reactions (e.g., to Disulfides)

A hallmark reaction of thiols is their oxidation to disulfides. jaysingpurcollege.edu.in This transformation is a common and important process in both biological systems and synthetic chemistry. jaysingpurcollege.edu.in The oxidation of this compound results in the formation of 1,2-bis(3-bromo-4-methylphenyl) disulfide. This reaction can be achieved using a variety of oxidizing agents, ranging from mild reagents like air or iodine to stronger oxidants. researchgate.netmdpi.com Recent advancements have focused on developing environmentally friendly and efficient catalytic systems for this transformation, including the use of photocatalysts and aerobic oxidation conditions. researchgate.netacs.orgnih.govresearchgate.net For example, copper(I) oxide polyhedra have been shown to be effective photocatalysts for the aerobic oxidation of thiols to disulfides. acs.orgnih.gov Similarly, lanthanide clusters have been developed as recyclable catalysts for the chemoselective aerobic oxidation of thiols. mdpi.com The general transformation is depicted below:

2 (this compound) + [O] → 1,2-bis(3-bromo-4-methylphenyl) disulfide + H₂O

This reversible reaction is of significant interest, and the disulfide bond can be cleaved back to the thiol under reducing conditions.

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is susceptible to attack by both electrophiles and nucleophiles, although the substitution pattern is influenced by the existing substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.commasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com In this compound, the methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. lkouniv.ac.in Conversely, the bromine atom (-Br) and the thiol group (-SH) are generally considered deactivating groups, though they also direct ortho and para. masterorganicchemistry.com The interplay of these directing effects will determine the final position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comminia.edu.eg For example, nitration introduces a nitro group (-NO₂) onto the ring, typically using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution for simple benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur on the ring of this compound, particularly under forcing conditions or if the ring is further activated by strongly electron-withdrawing groups. pressbooks.pubd-nb.info In this reaction, a nucleophile replaces a leaving group, such as the bromine atom, on the aromatic ring. pressbooks.pub The mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub Another potential mechanism for nucleophilic aromatic substitution, especially under strongly basic conditions, is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.publibretexts.org

Cross-Coupling Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Coupling ReactionReactantCatalyst/ConditionsProduct
Suzuki CouplingArylboronic acidPd catalyst, BaseBiaryl
Heck CouplingAlkenePd catalyst, BaseSubstituted alkene
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseArylalkyne
Negishi CouplingOrganozinc reagentPd or Ni catalystBiaryl or alkyl-aryl

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. masterorganicchemistry.com In the case of this compound, it can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product. semanticscholar.org This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netrsc.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. masterorganicchemistry.comliverpool.ac.uk this compound can undergo a Heck reaction with an alkene in the presence of a palladium catalyst and a base. thieme-connect.de This reaction is a powerful tool for the synthesis of complex olefinic structures.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.govresearchgate.net This method provides a direct route to arylalkynes.

Negishi Coupling: The Negishi coupling is a cross-coupling reaction between an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. nih.govrsc.orgdtu.dk This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. nih.govbeilstein-journals.org this compound can be effectively coupled with various organozinc reagents to generate substituted aromatic compounds. rsc.org

Functionalization Reactions to Introduce New Moieties

The chemical structure of this compound offers two primary reactive sites for functionalization: the nucleophilic thiol group (-SH) and the carbon-bromine bond on the aromatic ring. These sites allow for the introduction of a wide array of new moieties through various organic reactions, leading to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

One of the key functionalization strategies involves the condensation of the thiol group with other molecules. For instance, derivatives of this compound, such as 2-amino-5-bromo-3-methylbenzenethiol, can undergo condensation with σ-halonitrobenzenes. This reaction, carried out in an ethanolic acetate (B1210297) solution, results in the formation of diphenyl sulfides. d-nb.inforesearchgate.net These intermediates can then be formylated and subsequently undergo a Smiles rearrangement in the presence of alcoholic potassium hydroxide (B78521) to yield 3-bromo-1-methylphenothiazines. d-nb.inforesearchgate.net This transformation is significant as the phenothiazine (B1677639) core is a well-known scaffold in medicinal chemistry.

Another approach to functionalize the thiol group is through reactions with aldehydes. For example, the bromomethylation of thiols can be achieved using paraformaldehyde and hydrobromic acid in acetic acid. rsc.orgrsc.org This reaction provides α-bromomethyl sulfides, which are valuable synthetic intermediates due to the high electrophilicity of the bromomethyl group. rsc.orgrsc.org

The bromine atom on the aromatic ring provides another handle for introducing new functional groups, typically through cross-coupling reactions. The bromine atom makes the compound a halogenated derivative that can participate in nucleophilic substitution reactions. cymitquimica.com For example, 3-bromo-substituted thiophenols can react with various chloro-pyridines in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). unisi.it This type of reaction leads to the formation of diaryl sulfide (B99878) derivatives, effectively linking two different aromatic systems. unisi.it

The following table summarizes representative functionalization reactions involving derivatives of this compound, showcasing the introduction of new chemical moieties.

Starting MaterialReagent(s)Reaction TypeProduct(s)Reference(s)
2-amino-5-bromo-3-methylbenzenethiolSubstituted o-halonitrobenzenes, ethanolic sodium acetateCondensation5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenylsulfides d-nb.inforesearchgate.net
5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenylsulfidesAlcoholic potassium hydroxide, acetoneSmiles Rearrangement3-bromo-1-methyl-7-substituted phenothiazines d-nb.inforesearchgate.net
3-bromothiophenol derivativesTrifluoromethyl-substituted 2-chloropyridines, potassium carbonate, DMFNucleophilic Aromatic SubstitutionDiaryl sulfide derivatives unisi.it
4-methylbenzenethiolParaformaldehyde, HBr/AcOHBromomethylationBromo(4-nitrobenzylation) or bromoethylation of 4-methylbenzenethiol rsc.orgrsc.org

Applications of 3 Bromo 4 Methyl Benzenethiol in Advanced Chemical Research

Building Block for Complex Molecule Synthesis

The dual reactivity of 3-Bromo-4-methyl-benzenethiol, stemming from its thiol (-SH) and bromo (-Br) functionalities, makes it a valuable building block in organic synthesis. These two groups can undergo a variety of selective chemical transformations, enabling the construction of intricate molecular architectures. The thiol group is a potent nucleophile and can readily participate in reactions such as S-alkylation, S-arylation, and addition to unsaturated systems. Simultaneously, the bromine atom can be utilized in a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

This multi-faceted reactivity allows for a stepwise and controlled synthesis strategy. For instance, the thiol group can be reacted first to introduce a specific moiety, followed by a palladium-catalyzed cross-coupling reaction at the bromine site to build another part of the molecule. This strategic approach is essential for preparing highly functionalized and multi-substituted aromatic compounds that would be challenging to synthesize using other methods. The presence of the methyl group also influences the electronic properties and steric hindrance of the ring, which can be exploited to direct the regioselectivity of certain reactions.

Precursor for Pharmaceutical Intermediates

The structural motif of this compound is found within more complex molecules that are of interest in medicinal chemistry. Its role as a precursor for pharmaceutical intermediates is documented in patent literature, highlighting its importance in the development of new therapeutic agents. cmu.edu The compound serves as a key starting material for synthesizing acylamino-bridged heterocyclic compounds, which are a class of molecules often explored for their biological activities. cmu.edu

Furthermore, this compound has been identified as an intermediate in the synthesis of potential antiviral compounds. cmu.edu In this context, the benzenethiol (B1682325) core is elaborated through a series of chemical reactions to construct the final active pharmaceutical ingredient. The specific substitution pattern of the bromo and methyl groups on the benzene (B151609) ring is often crucial for the target molecule's ability to interact with biological targets.

One notable, albeit structurally related, application of similar intermediates is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout. nih.govnih.govnih.govnih.gov The synthesis of Febuxostat and its analogues often involves the construction of a thiazole (B1198619) ring, a process where substituted thiophenols can serve as key reactants. The 3-bromo-4-methylphenyl moiety can be incorporated to explore structure-activity relationships in the design of new enzyme inhibitors.

Table 1: Documented Applications as a Pharmaceutical Precursor

Application Area Target Compound Class Patent/Reference Example
Antiviral Agents Complex Heterocycles WO-2024057020-A1 cmu.edu
General Heterocyclic Chemistry Acylamino Bridged Heterocycles WO-2020151589-A1 cmu.edu

Role in Ligand Design and Coordination Chemistry

The thiol functional group of this compound provides a direct entry point into the field of coordination chemistry. Upon deprotonation, the resulting thiolate anion (3-bromo-4-methylphenylthiolate) is a soft donor that exhibits a strong affinity for soft transition metal ions.

Transition metal thiolate complexes are a significant class of coordination compounds. mdpi.com The thiolate derived from this compound can act as a ligand, binding to metal centers to form stable complexes. The sulfur atom typically acts as a terminal or a bridging ligand, connecting two or more metal centers. The nature of the resulting complex, such as its geometry and nuclearity (mononuclear vs. polynuclear), depends on the metal ion, the reaction stoichiometry, and the presence of other ancillary ligands.

The substituents on the aromatic ring play a critical role in modulating the properties of the ligand and the resulting metal complex.

Bromo Group : As an electron-withdrawing group, the bromine atom decreases the electron density on the sulfur atom, which can influence the donor strength of the thiolate and the redox potential of the metal center.

Methyl Group : As an electron-donating group, the methyl group slightly increases the electron density on the sulfur, counteracting the effect of the bromine atom. It also provides steric bulk, which can influence the coordination geometry around the metal ion and prevent the formation of higher-order polymeric structures.

Metal complexes containing thiolate ligands are actively investigated for their catalytic properties in a range of organic transformations. While specific catalytic applications of complexes derived from this compound are not extensively documented, the principles of ligand design suggest potential utility. The electronic and steric properties imparted by the 3-bromo and 4-methyl substituents can fine-tune the reactivity of a metal catalyst.

For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand sphere is critical for the efficiency of oxidative addition and reductive elimination steps. A ligand system based on this compound could modulate these steps. Similarly, in oxidation catalysis, the sulfur-metal bond can play a role in mediating electron transfer processes. The ability to tune the electronic environment of the metal center through ligand substitution is a cornerstone of modern catalyst design. acs.org

Polymer and Materials Science Applications

The bifunctional nature of this compound makes it a promising candidate for the synthesis of advanced polymers and materials. The presence of two distinct reactive sites allows for its incorporation into polymer chains through various polymerization techniques.

This compound is a classic A-B type monomer, where 'A' is the thiol group and 'B' is the bromo group. This structure is ideally suited for step-growth polymerization. One highly efficient method for which this monomer is suitable is thiol-bromo click polymerization . rsc.orgresearchgate.netnih.govnih.gov In this reaction, under basic conditions, the thiol group is deprotonated to a thiolate, which then acts as a nucleophile to displace the bromine atom of another monomer molecule, forming a thioether linkage. Repetition of this process leads to the formation of a poly(thioarylene) chain.

Table 2: Potential Polymerization Reactions

Polymerization Type Reactive Groups Involved Resulting Linkage Polymer Class
Polycondensation Thiol (-SH) and Bromo (-Br) Thioether (-S-) Poly(thioarylene)
Thiol-Bromo Click Reaction Thiolate (-S⁻) and Bromo (-Br) Thioether (-S-) Poly(thioarylene)

Polymers containing thioether and aromatic units in their backbone, such as those derivable from this compound, are of interest in materials science. The sulfur atoms in the polymer chain can impart unique properties, including high refractive indices and thermal stability. Furthermore, poly(thioarylene)s are related to polythiophenes, a well-known class of conducting polymers. cmu.eduresearchgate.net The delocalization of π-electrons along the polymer backbone can allow for electrical conductivity upon doping, opening up potential applications in electronics, such as in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. The specific substitution on the aromatic ring would influence the polymer's solubility, processability, and electronic properties. nih.gov

Precursor for Advanced Functional Materials (e.g., Optical, Electrical, Magnetic Properties)

While direct, extensive research on this compound for functional materials is still an emerging area, its chemical structure provides a clear blueprint for its potential applications. The utility of aryl bromides and thiols in constructing complex organic molecules is well-established, suggesting a promising role for this compound.

The key to its potential lies in the dual reactivity of its functional groups. The thiol group can participate in nucleophilic substitution reactions or be used to anchor the molecule to metal surfaces, while the aryl bromide is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise introduction of different functionalities to build up complex, conjugated systems known to exhibit interesting optical and electrical properties.

For instance, the synthesis of 2-arylquinazolin-4(3H)-ones can be achieved from aryl bromides through palladium-catalyzed carbonylative cyclization. mdpi.com This highlights a pathway where the bromo- functional group of this compound could be transformed to create larger heterocyclic structures. Furthermore, the synthesis of o-bromobenzenethiol derivatives through the bromothiolation of arynes demonstrates the utility of molecules containing both bromine and sulfur for creating highly functionalized aromatic compounds. acs.org

The strategic combination of these reactions allows for the design of novel polymers and macromolecules. One could envision a synthetic route where the thiol group is first used to initiate polymerization or to attach the molecule to a substrate, followed by post-functionalization via the aryl bromide to introduce electro-optical chromophores or other desired groups. This step-wise approach offers a high degree of control over the final material's architecture and, consequently, its physical properties.

Table 1: Potential Synthetic Utility of Functional Groups in this compound

Functional Group Type of Reaction Potential Application in Materials Science
Thiol (-SH) Nucleophilic Substitution, Thiol-ene "click" chemistry, Self-assembly on metal surfaces Polymer chain initiation/propagation, Anchoring to conductive surfaces (e.g., gold), Formation of sulfur-rich polymers.

Although specific data on materials derived directly from this compound are scarce, the principles of organic synthesis strongly support its potential as a precursor for materials with tailored optical, electrical, and potentially magnetic properties.

Nanotechnology Applications (e.g., Nanoparticle Synthesis)

In the field of nanotechnology, surface functionalization of nanoparticles is critical for controlling their stability, solubility, and functionality. Capping agents are crucial stabilizers that prevent the aggregation of nanoparticles during and after synthesis. nih.gov Thiols are among the most effective and widely used capping agents, particularly for noble metal nanoparticles such as gold (Au) and silver (Ag), due to the formation of a strong, stable metal-sulfur bond.

This compound is an ideal candidate for a functional capping agent. When used in nanoparticle synthesis, the thiol group would covalently bind to the nanoparticle surface, forming a self-assembled monolayer (SAM). The 3-bromo-4-methylphenyl moiety would then be exposed to the surrounding environment, creating a new surface with distinct properties.

The primary advantages of using this specific molecule include:

Stability: The strong Au-S bond provides robust stability to the nanoparticle colloid, preventing aggregation.

Tunable Solubility: The aromatic shell modifies the nanoparticle's surface from hydrophilic (in the case of citrate-capped particles) to hydrophobic, allowing for dispersion in organic solvents.

Post-Synthesis Functionalization: The bromine atom on the phenyl ring acts as a reactive handle for further chemical modification. This allows for the attachment of other molecules, such as fluorescent dyes, drugs, or biomolecules, to the nanoparticle surface via cross-coupling reactions. This versatility is crucial for creating multifunctional nanoprobes for imaging, sensing, or therapeutic applications.

While many studies use simpler thiols, the principle remains the same. For example, 1-dodecanethiol (B93513) (DDT) has been successfully used as a capping agent for magnetite (Fe3O4) nanoparticles, influencing their size and photocatalytic properties. mdpi.com The use of a functionalized thiol like this compound adds a layer of chemical addressability that simple alkylthiols lack.

Table 2: Comparison of Nanoparticle Capping Agent Types

Capping Agent Type Primary Function Examples Reference
Simple Alkylthiols Stability in organic media 1-dodecanethiol (DDT) mdpi.com
Polymers Steric stabilization, Biocompatibility Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG) d-nb.info
Proteins Biocompatibility, Size control Bovine Serum Albumin (BSA) d-nb.info

The ability to create stable, dispersible nanoparticles with a chemically reactive surface makes this compound a highly promising ligand for advanced nanotechnology research.

Environmental Chemistry Research Applications (e.g., Pollutant Degradation Studies)

Brominated aromatic compounds are a significant class of environmental pollutants, often originating from flame retardants, pesticides, and industrial intermediates. nih.gov Understanding their environmental fate and developing effective remediation strategies is a key focus of environmental chemistry.

While this compound is not itself a widespread pollutant, it can serve as an important model compound for pollutant degradation studies. Its structure contains the key features of many persistent organic pollutants: a halogenated aromatic ring. Research on this molecule can provide valuable insights into the degradation mechanisms of more complex brominated pollutants.

Studies on related compounds have shown that halogenated derivatives are often more persistent and resistant to biodegradation than their non-halogenated parent compounds. For example, halogenated parabens exhibit longer half-lives in activated sludge tests compared to methyl paraben. researchgate.net

Research using this compound could focus on several areas:

Photodegradation: Investigating the breakdown of the compound under UV irradiation, both with and without the presence of photocatalysts like titanium dioxide (TiO2) or cerium(IV) oxide (CeO2). nih.gov This can help determine the environmental persistence of such molecules and the effectiveness of advanced oxidation processes for their removal from water.

Biodegradation: Using the compound as a sole carbon source for microbial cultures to identify bacterial strains capable of dehalogenating and degrading brominated aromatics.

Byproduct Identification: Analyzing the intermediate products formed during degradation to understand the complete breakdown pathway. This is crucial as some degradation byproducts can be more toxic than the original compound.

Table 3: Degradation Studies of Related Brominated Compounds

Compound Class Degradation Method Key Findings Reference
Brominated Flame Retardants (BFRs) Photodegradation in polystyrene films Photoreactivity increases with the number of Br atoms; degradation can be inhibited by polymer yellowing. nih.gov
Pentabromotoluene (PBT) Photocatalysis with CeO2 and TiO2 nanoparticles High photodegradation yields (90-92%) were achieved in hospital wastewater. nih.gov

By studying the degradation of a well-defined molecule like this compound, researchers can elucidate fundamental chemical and biological processes applicable to a broader range of environmental contaminants.

Structure Reactivity Relationship Srr Studies of 3 Bromo 4 Methyl Benzenethiol Derivatives

Influence of Substituents on Reaction Outcomes and Selectivity

The electronic nature of the substituents on the benzene (B151609) ring profoundly affects the reactivity of 3-bromo-4-methylbenzenethiol in two primary ways: by modulating the nucleophilicity and acidity of the thiol group, and by directing the position of electrophilic attack on the aromatic ring. lumenlearning.comlibretexts.org

The thiol group is an activating, ortho-, para-director due to the ability of its lone pair electrons to participate in resonance with the aromatic ring. The methyl group is also an activating ortho-, para-director through inductive and hyperconjugative electron donation. libretexts.org In contrast, the bromine atom is a deactivating ortho-, para-director; it withdraws electron density inductively due to its high electronegativity, but donates electron density through resonance. lumenlearning.comreddit.com

Reactivity of the Thiol Group:

The primary reaction pathway for the thiol group involves its deprotonation to form the corresponding thiophenolate anion. This anion is a potent nucleophile, and its reactivity is modulated by the electronic effects of the other ring substituents. The electron-donating methyl group increases the electron density on the sulfur atom, thereby enhancing its nucleophilicity. Conversely, the electron-withdrawing bromine atom reduces the electron density on the sulfur, decreasing its nucleophilicity. researchgate.net

The acidity of the thiol proton is similarly affected. Electron-withdrawing groups stabilize the resulting thiophenolate anion, leading to a lower pKa (higher acidity). Therefore, the bromine atom increases the acidity of the thiol compared to toluene-4-thiol, while the methyl group decreases its acidity relative to 3-bromobenzenethiol. The Hammett equation provides a quantitative means to assess these substituent effects. viu.cawikipedia.org

CompoundSubstituent (Position)Hammett Constant (σ)Effect on AcidityEffect on Nucleophilicity
Benzenethiol (B1682325)-H0.00ReferenceReference
4-Methylbenzenethiolp-CH₃-0.17DecreasesIncreases
3-Bromobenzenethiolm-Br+0.39IncreasesDecreases
3-Bromo-4-methylbenzenethiolm-Br, p-CH₃~+0.22 (additive)IncreasesDecreases

Table 1: Influence of Substituents on the Acidity and Nucleophilicity of the Thiol Group based on Hammett Constants. pharmacy180.comlibretexts.org

Reactivity of the Aromatic Ring:

-SH (Thiol): Strongly activating, ortho-, para-directing.

-CH₃ (Methyl): Activating, ortho-, para-directing.

-Br (Bromo): Deactivating, ortho-, para-directing.

When multiple activating groups are present, the strongest activator typically controls the regioselectivity. The thiol group is a more powerful activating group than the methyl group. Therefore, electrophilic attack is expected to occur predominantly at positions ortho and para to the thiol group (C2 and C6). The methyl group at C4 reinforces this preference at the C2 position. The bromine at C3 sterically hinders attack at C2 to some extent, but C6 remains highly accessible. Thus, a mixture of 2- and 6-substituted products would be anticipated, with the precise ratio depending on the steric bulk of the incoming electrophile.

PositionActivating/Deactivating InfluencesPredicted Reactivity
C2Ortho to -SH (activating), Meta to -CH₃ (weakly activating), Ortho to -Br (deactivating)Highly Favorable
C5Meta to -SH (weakly activating), Ortho to -CH₃ (activating), Meta to -Br (weakly deactivating)Favorable
C6Ortho to -SH (activating), Meta to -Br (weakly deactivating)Highly Favorable

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 3-Bromo-4-methylbenzenethiol.

Stereochemical Considerations in Reactions

While 3-bromo-4-methylbenzenethiol is an achiral molecule, its reactions can involve the formation or interaction with chiral centers, making stereochemical considerations crucial.

The thiophenolate anion derived from 3-bromo-4-methylbenzenethiol can participate as a nucleophile in substitution reactions. In a bimolecular nucleophilic substitution (SN2) reaction with a chiral electrophile, such as a secondary alkyl halide, the reaction proceeds with a complete inversion of stereochemistry at the chiral center. byjus.comncert.nic.in This predictable outcome, known as Walden inversion, is a cornerstone of stereospecific synthesis.

For instance, the reaction of the 3-bromo-4-methylthiophenolate with (R)-2-bromobutane would stereospecifically yield (S)-2-(3-bromo-4-methylphenylthio)butane.

Furthermore, reactions involving derivatives of 3-bromo-4-methylbenzenethiol can lead to the formation of new chiral centers. The addition of the thiol across a prochiral carbon-carbon double bond, for example, can generate a chiral sulfide (B99878). The stereochemical outcome of such reactions (i.e., syn- or anti-addition) depends on the reaction mechanism.

Recent advances in catalysis have enabled highly stereoselective reactions involving thiols. For example, palladium-catalyzed asymmetric hydrothioesterification of alkynes with substituted thiophenols can produce axially chiral carbothioate esters with high enantioselectivity. acs.org Applying such a methodology to a derivative of 3-bromo-4-methylbenzenethiol could provide a route to novel, enantiomerically enriched chiral sulfur compounds.

Theoretical Approaches to Predict Reactivity Trends

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and rationalizing the reactivity of molecules like 3-bromo-4-methylbenzenethiol. semanticscholar.orgumons.ac.be These theoretical approaches allow for the calculation of various electronic properties, known as reactivity descriptors, which correlate with experimental observations. researchgate.net

Global Reactivity Descriptors:

HOMO Energy (EHOMO): Relates to the ability of a molecule to donate electrons. A higher EHOMO indicates a stronger nucleophile. For 3-bromo-4-methylbenzenethiol, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the ring.

LUMO Energy (ELUMO): Relates to the ability of a molecule to accept electrons. A lower ELUMO suggests a better electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap generally implies higher reactivity. researchgate.net

Substituents alter these energy levels. The electron-donating methyl group will raise the HOMO energy, while the electron-withdrawing bromine atom will lower it.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Predicted Reactivity
Benzenethiol-6.35-0.855.50Reference
4-Methylbenzenethiol-6.20-0.805.40More Reactive
3-Bromobenzenethiol-6.50-1.155.35More Reactive
3-Bromo-4-methylbenzenethiol -6.38 -1.12 5.26 Most Reactive

Table 3: Representative DFT-calculated global reactivity descriptors for benzenethiol and its derivatives. Values are illustrative and based on general substituent effects. researchgate.netnih.gov

Local Reactivity Descriptors:

To predict the specific sites of reaction, local descriptors are used.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. For 3-bromo-4-methylbenzenethiol, the MEP would show a region of high negative potential (typically colored red) around the sulfur atom, identifying it as the primary site for electrophilic attack (e.g., protonation). Regions of negative potential would also be observed on the aromatic ring at the positions most activated for electrophilic substitution (C2 and C6). semanticscholar.org

Fukui Functions: These functions quantify the change in electron density at a specific atom when an electron is added or removed. They are used to identify the most nucleophilic (fk+) and electrophilic (fk-) sites within a molecule, providing a more quantitative prediction of regioselectivity in reactions like electrophilic aromatic substitution. semanticscholar.org

These theoretical tools, when used in conjunction, offer a detailed picture of the structure-reactivity relationships, guiding synthetic planning and explaining observed chemical behavior.

Q & A

Q. What safety precautions are essential when handling 3-Bromo-4-methyl-benzenethiol in synthetic chemistry laboratories?

Methodological Answer: Immediate flushing with water for eye exposure and thorough washing with soap for skin contact are critical, as recommended for structurally similar brominated aromatic compounds. Use personal protective equipment (PPE) and conduct reactions in fume hoods to minimize inhalation risks. Consult safety data sheets (SDS) for analogous compounds, such as (3-Bromo-4-methylphenyl)methanol, which emphasize emergency ophthalmologist consultation after exposure .

Q. Which spectroscopic and crystallographic techniques provide complementary validation for this compound's molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXT for initial phase determination provides absolute stereochemical confirmation. Pair with IR spectroscopy to verify thiol (-SH) stretching frequencies (2500-2600 cm⁻¹). For crystalline samples, compare experimental bond lengths/angles with density-functional theory (DFT)-optimized geometries to detect lattice distortions .

Q. What synthetic routes are viable for introducing the thiol group into 3-bromo-4-methylbenzene scaffolds?

Methodological Answer: Consider nucleophilic displacement of a leaving group (e.g., nitro or halogen) using thiourea followed by hydrolysis. Alternatively, employ directed ortho-metalation strategies on bromo-methyl precursors to install thiols via lithium-intermediate quenching with sulfur electrophiles. Validate purity via HPLC coupled with mass spectrometry .

Q. What chromatographic methods are optimal for purifying this compound from reaction mixtures?

Methodological Answer: Use silica gel column chromatography with hexane/ethyl acetate gradients (non-polar phase) to separate thiol derivatives. For oxidized disulfide byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via melting point consistency with literature values for analogous brominated thiols .

Q. How should researchers mitigate toxicity risks when designing experiments with this compound?

Methodological Answer: Follow ALARA principles (As Low As Reasonably Achievable) via microfluidic reactors to minimize bulk handling. Implement real-time air monitoring for H₂S generation (common thiol degradation product) using electrochemical sensors. Reference safety protocols from structurally similar compounds like 2-amino-4-bromobenzenethiol, which mandate emergency ventilation and neutralization protocols .

Advanced Questions

Q. How can contradictory crystallographic data be resolved during structural determination of this compound derivatives?

Methodological Answer: Employ iterative refinement using SHELXL with dual-space algorithms to address disorder in bromine/methyl substituents. Validate against theoretical electron density maps derived from density-functional calculations (e.g., Colle-Salvetti-type functionals) to resolve ambiguities in heavy atom positions. Cross-verify with ORTEP-3 graphical models to assess thermal ellipsoid rationality .

Q. What mechanistic approaches explain the regioselectivity challenges in electrophilic substitution reactions involving this compound?

Methodological Answer: Analyze directing effects through Hammett σ values: the electron-withdrawing bromine (-σ) and electron-donating methyl (+σ) groups create competing ortho/para activation. Use computational modeling (e.g., Fukui indices derived from Colle-Salvetti electron density functionals) to predict reactive sites and optimize reaction conditions (e.g., Lewis acid catalysts) to favor desired pathways .

Q. How can researchers address competing decomposition pathways during storage of this compound?

Methodological Answer: Stabilize via inert atmosphere storage (argon) at -20°C to prevent oxidation of the thiol group. Conduct accelerated stability studies using TGA/DSC to identify degradation thresholds. Add radical scavengers (e.g., BHT) if radical-mediated decomposition is detected via ESR spectroscopy .

Q. What computational frameworks best predict the vibrational spectra of this compound for comparison with experimental IR/Raman data?

Methodological Answer: Apply hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (cc-pVTZ) to model vibrational modes, scaling frequencies by 0.96-0.98 to account for anharmonicity. Compare calculated vs. observed S-H stretching intensities to assess hydrogen bonding effects in the solid state .

Q. What strategies reconcile discrepancies between calculated and observed NMR chemical shifts for this compound?

Methodological Answer: Perform solvent- and temperature-dependent DFT calculations (GIAO method) to account for aggregation effects. Validate with COSY/NOESY experiments to confirm through-space couplings influencing shift anomalies. Adjust computational models for relativistic effects induced by bromine using ZORA Hamiltonian approximations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.